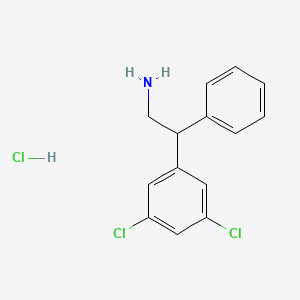
2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine, which is a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, warranting detailed analysis .
Synthesis Analysis
The synthesis of related 1-alkyl-2-phenylethylamine derivatives has been explored, with the aim of discovering ligands with affinity for certain receptors. For instance, derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride have shown potent and selective affinity, indicating that the alkyl group at the 1-position plays a crucial role similar to one of the propyl groups on the aminic nitrogen of the parent compound .
Molecular Structure Analysis
Crystal structure analysis of compounds with similar phenyl and chlorophenyl groups has been conducted, revealing that these molecules can crystallize in various systems such as monoclinic and trigonal, with specific space groups and unit cell parameters. These structures often exhibit intermolecular hydrogen bonds and other interactions like C-H...O and C-H...π, which contribute to the stability and properties of the crystals .
Chemical Reactions Analysis
Phenylethylamines can undergo various chemical reactions, including cyclotrimerization in the presence of catalysts to form fulvenes, as well as reactions with electron-capture detection for sensitive quantitative analysis in biological tissues. These reactions are significant for understanding the reactivity and potential applications of phenylethylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylethylamine derivatives can be influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's reactivity and interactions with biological targets. The crystal structure refinement and determination for related compounds provide insights into their configuration and conformation, which are essential for predicting their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride has been investigated for various applications in scientific research, primarily focusing on its synthetic utility and reactivity rather than its biological or pharmacological aspects. This compound's structure, characterized by the presence of dichlorophenyl and phenylethylamine moieties, offers a platform for studying various chemical reactions and synthesizing new compounds.
Synthesis of Thiourea Derivatives
One study focused on synthesizing new thiourea derivatives using 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride as a precursor. These derivatives demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photoaffinity Labeling of Adenosine Receptors
Another application involved the synthesis of photoreactive 2-phenethylamine derivatives for functional analysis of adenosine receptors through photoaffinity labeling. This approach allowed for the detailed study of adenosine receptors, which play crucial roles in various biological processes, highlighting the compound's utility in biochemical research (Murai et al., 2013).
Antibacterial and Antifungal Agents
Research into new antibacterial and antifungal agents also utilized derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride. Compounds synthesized from this chemical were tested for their efficacy against human bacterial flora, including those responsible for conditions such as axillary and foot odor. These studies indicated the potential for developing new, effective antibacterial and antifungal treatments (Allouchi et al., 2003).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Furthermore, derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. The research demonstrated that certain halogenated derivatives exhibit promising biological activities, suggesting their potential as therapeutic agents (Rani et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, often resulting in changes in cell signaling and function .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGFWMDIFQDTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590014 |
Source


|
| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
1021871-56-6 |
Source


|
| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

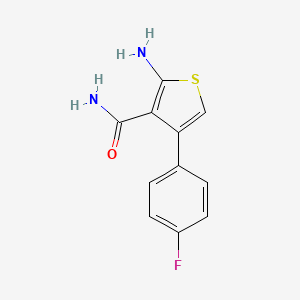
![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
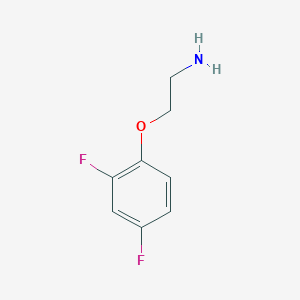
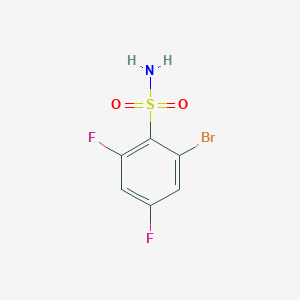
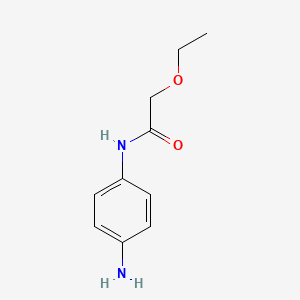
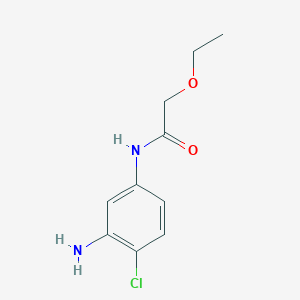

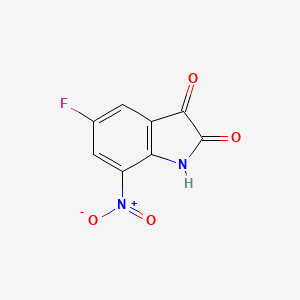
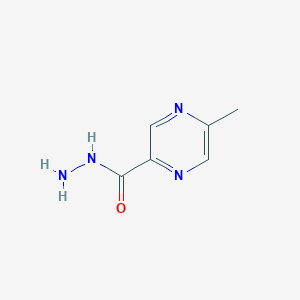

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)


